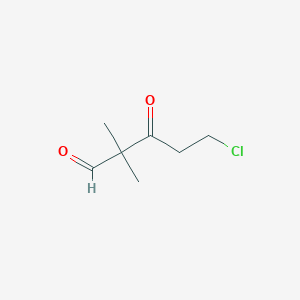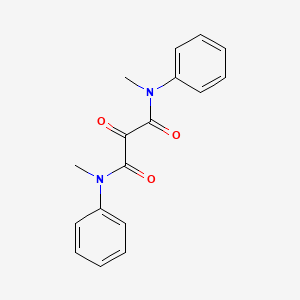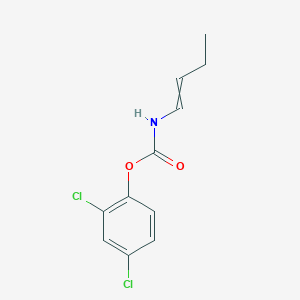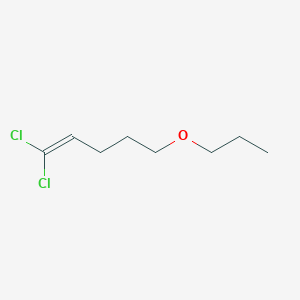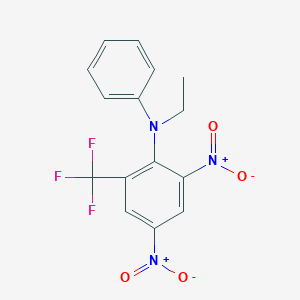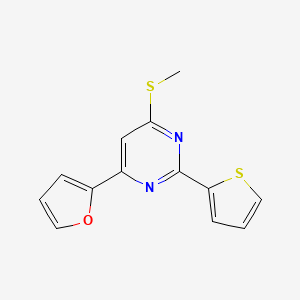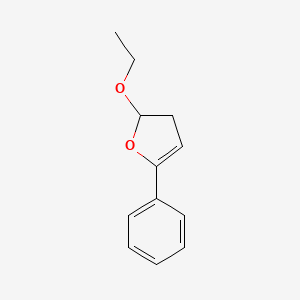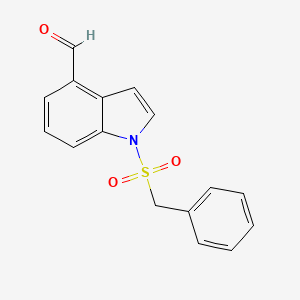
1-(Phenylmethanesulfonyl)-1H-indole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenylmethanesulfonyl)-1H-indole-4-carbaldehyde is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indole core, a phenylmethanesulfonyl group, and an aldehyde functional group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylmethanesulfonyl)-1H-indole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the sulfonylation of an indole derivative followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Phenylmethanesulfonyl)-1H-indole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylmethanesulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products:
Oxidation: 1-(Phenylmethanesulfonyl)-1H-indole-4-carboxylic acid.
Reduction: 1-(Phenylmethanesulfonyl)-1H-indole-4-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Phenylmethanesulfonyl)-1H-indole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(Phenylmethanesulfonyl)-1H-indole-4-carbaldehyde involves its interaction with specific molecular targets. The phenylmethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool for studying biochemical pathways.
Comparación Con Compuestos Similares
Phenylmethanesulfonyl fluoride: A related compound known for its use as a serine protease inhibitor.
Indole-3-carboxaldehyde: Another indole derivative with an aldehyde group, used in various organic syntheses.
Benzylsulfonyl chloride: A compound with a similar sulfonyl group, used in organic synthesis and as a reagent.
Uniqueness: 1-(Phenylmethanesulfonyl)-1H-indole-4-carbaldehyde stands out due to its combination of an indole core, a phenylmethanesulfonyl group, and an aldehyde functional group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
88246-04-2 |
|---|---|
Fórmula molecular |
C16H13NO3S |
Peso molecular |
299.3 g/mol |
Nombre IUPAC |
1-benzylsulfonylindole-4-carbaldehyde |
InChI |
InChI=1S/C16H13NO3S/c18-11-14-7-4-8-16-15(14)9-10-17(16)21(19,20)12-13-5-2-1-3-6-13/h1-11H,12H2 |
Clave InChI |
QEQRQCHJADUVAO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CS(=O)(=O)N2C=CC3=C(C=CC=C32)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


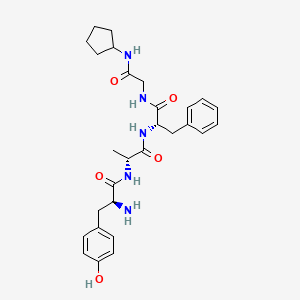
![Methyl [2-(4-bromophenyl)-2-oxoethoxy]carbamate](/img/structure/B14406061.png)

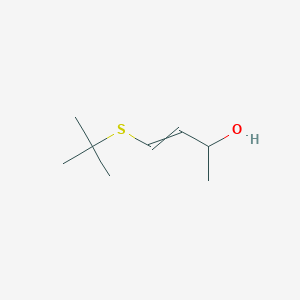
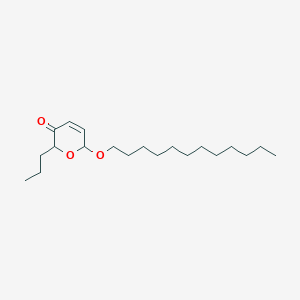
![3-(Hydroxyimino)-1-methyl-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile](/img/structure/B14406093.png)
